Huperzine A Demonstrates 88-Fold Greater Potency Than Galantamine in Non-Human Primates
In a direct comparative study in cynomolgus macaques, Huperzine A was found to be 88 times more potent than galantamine at inhibiting acetylcholinesterase. The dose required to achieve 50% AChE inhibition (ID50) was 4.1 µg/kg for HupA, compared to 362 µg/kg for galantamine [1]. Additionally, HupA was devoid of behavioral toxicity at these doses, whereas galantamine induced behavioral deficits at doses that caused around 50% AChE inhibition [1].
| Evidence Dimension | AChE Inhibition Potency (ID50) |
|---|---|
| Target Compound Data | ID50 = 4.1 µg/kg |
| Comparator Or Baseline | Galantamine; ID50 = 362 µg/kg |
| Quantified Difference | Huperzine A is 88-fold more potent |
| Conditions | Cynomolgus macaque model, measuring AChE inhibition in vivo. |
Why This Matters
This translates to a much lower required dose for equivalent target engagement, potentially leading to an improved therapeutic window and reduced off-target effects.
- [1] Myers TM, Sun W, Saxena A, Doctor BP, Bonvillain AJ, Clark MG. Time Course, Behavioral Safety, and Protective Efficacy of Centrally Active Reversible Acetylcholinesterase Inhibitors in Cynomolgus Macaques. Neurochem Res. 2017;42(7):1962-1971. View Source
